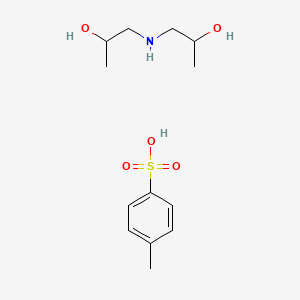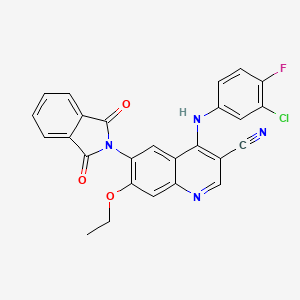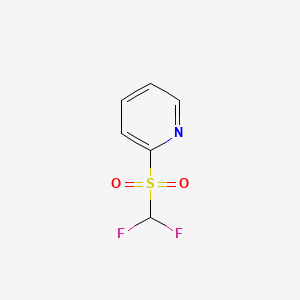
1-(2-hydroxypropylamino)propan-2-ol;4-methylbenzenesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
The synthesis of 1-(2-hydroxypropylamino)propan-2-ol typically involves the reaction of propylene oxide with diisopropanolamine under controlled conditions. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to ensure complete conversion . Industrial production methods may involve continuous flow reactors to maintain consistent quality and yield.
化学反应分析
1-(2-hydroxypropylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
科学研究应用
1-(2-hydroxypropylamino)propan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential effects on biological systems, including its role as a stabilizer in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug formulation and delivery.
Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
作用机制
The mechanism of action of 1-(2-hydroxypropylamino)propan-2-ol involves its interaction with specific molecular targets. It can act as a stabilizing agent by forming hydrogen bonds with other molecules, thereby enhancing their solubility and stability. The pathways involved in its action are primarily related to its ability to modify the physical properties of solutions .
相似化合物的比较
1-(2-hydroxypropylamino)propan-2-ol can be compared with similar compounds such as:
Diisopropanolamine: Shares a similar structure but lacks the sulfonic acid group, making it less effective in certain applications.
2-(2-hydroxypropylamino)propan-1-ol: Another related compound with slight structural differences that can affect its reactivity and applications.
This compound’s unique combination of properties makes it valuable in various scientific and industrial contexts, distinguishing it from other similar compounds.
属性
CAS 编号 |
129678-02-0 |
|---|---|
分子式 |
C13H23NO5S |
分子量 |
305.389 |
IUPAC 名称 |
1-(2-hydroxypropylamino)propan-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C6H15NO2/c1-6-2-4-7(5-3-6)11(8,9)10;1-5(8)3-7-4-6(2)9/h2-5H,1H3,(H,8,9,10);5-9H,3-4H2,1-2H3 |
InChI 键 |
HANNKFMMBANLOQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CNCC(C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3,5-Dioxa-8-azatricyclo[5.2.2.02,6]undeca-1(9),2(6),7-triene](/img/structure/B589234.png)
![(3beta,17beta)-15,17-Bis{[tert-butyl(dimethyl)silyl]oxy}androst-5-en-3-ol](/img/structure/B589236.png)
![(S)-N-(2,3-dihydro-1H-inden-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B589237.png)
![(1AS,1bR,5aS,6aS)-3-(4-methoxyphenyl)hexahydrooxireno[2',3':4,5]cyclopenta[1,2-d][1,3]dioxine](/img/structure/B589239.png)

![(1R,2R,3S,5S)-3-(hydroxymethyl)-6-oxabicyclo[3.1.0]hexan-2-ol](/img/structure/B589244.png)
![(4R)-3-[(2R,3S)-3-Hydroxy-1-oxo-2-(2-propen-1-yl)-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B589247.png)

